3-Benzamido-2-methylbutanoic acid
Description
3-Benzamido-2-methylbutanoic acid is a substituted butanoic acid derivative featuring a benzamido (benzoyl amino) group at the third carbon and a methyl group at the second carbon of the butanoic acid backbone. Benzamido-containing compounds are often studied for their roles as intermediates in peptide mimetics, enzyme inhibitors, or directing groups in metal-catalyzed reactions .
Properties
CAS No. |
42336-50-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-benzamido-2-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(12(15)16)9(2)13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
IIPYMIBYRSDGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
- 2-Benzamido-3-methylbutanoic acid (CAS 2901-80-6): This positional isomer of the target compound features a benzamido group at C2 and a methyl group at C3.
(R)-2-Benzamido-2-phenylacetic acid (CAS 10419-67-7) :
Substitution of the methyl group with a phenyl moiety at C2 increases aromaticity and lipophilicity, which may enhance binding affinity in hydrophobic environments but reduce solubility in aqueous systems .- This modification could reduce its utility in catalysis or drug design compared to benzamido derivatives .
Sulfonamido vs. Benzamido Derivatives
- (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid (CAS 17360-25-7): The sulfonamido group introduces higher acidity (pKa ~1–2) compared to benzamido derivatives (pKa ~8–10), affecting solubility and metal coordination properties. This compound’s molecular weight (271.34 g/mol) exceeds that of 3-benzamido-2-methylbutanoic acid (estimated ~235 g/mol), influencing pharmacokinetic profiles .
Pharmacological and Chemical Properties
Reactivity and Functionalization
Benzamido groups act as N,O-bidentate directing groups, enabling regioselective C–H bond functionalization in metal-catalyzed reactions (e.g., palladium-mediated cross-coupling). This property is shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which also serves as a directing group .
Physicochemical Properties
- Hydrogen-Bonding Capacity: Benzamido derivatives exhibit dual hydrogen-bond donor (amide NH) and acceptor (carbonyl O) sites, critical for molecular recognition in enzyme inhibition.
- Lipophilicity: The benzamido group increases logP values compared to non-aromatic analogs, favoring membrane permeability but challenging aqueous solubility .
General Approaches for Benzamido Derivatives
- Amide Coupling: Reacting benzoyl chloride with amino-substituted carboxylic acids (e.g., 2-methylbutanoic acid derivatives) under Schotten-Baumann conditions.
- Heterocycle Formation: Polyphosphoric acid (PPA)-mediated cyclization, as seen in the synthesis of oxazoloquinolines and imidazole carboxylates, may apply to benzamido intermediates .
Case Study: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound was synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography. Similar methods could be adapted for 3-benzamido-2-methylbutanoic acid synthesis .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Preparation Methods
Procedure:
-
Reaction Conditions :
-
Workup :
Key Data:
-
Advantages : Scalability, minimal side products.
-
Limitations : Requires careful pH control to avoid over-acidification.
Solvent-Free Neat-Phase Benzoylation
A green chemistry approach eliminates solvents and reduces waste:
Procedure:
-
Reaction Conditions :
-
Workup :
Key Data:
-
Advantages : Rapid, cost-effective, eco-friendly.
-
Limitations : Requires anhydrous conditions to prevent hydrolysis.
Enzymatic Resolution for Enantioselective Synthesis
For chiral specificity, acylase enzymes enable kinetic resolution of racemic mixtures:
Procedure:
-
Reaction Conditions :
-
Workup :
Key Data:
-
Advantages : High enantioselectivity.
-
Limitations : Low atom economy; requires enzymatic optimization.
Solid-Phase Synthesis with Protective Groups
This method is favored for peptide derivatives and combinatorial chemistry:
Procedure:
-
Protection :
-
Benzoylation :
-
Deprotection :
Key Data:
-
Advantages : Compatibility with automated synthesizers.
-
Limitations : Multi-step process increases complexity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Schotten-Baumann | 70–85 | >95 | 4–24 | High | Excellent |
| Solvent-Free | 80–90 | ~98 | 1–2 | Very High | Moderate |
| Enzymatic Resolution | 45–55 | >99 | 12–24 | Low | Limited |
| Solid-Phase | 65–75 | >90 | 8–12 | Moderate | Good |
Challenges and Optimization Strategies
-
Hydrolysis of Benzoyl Chloride :
-
Racemization :
-
Solubility Issues :
Q & A
Q. Basic
- NMR : Focus on and signals to confirm stereochemistry and functional groups. For example, the methyl group at C3 appears as a triplet (~1.2 ppm), while the benzamido proton resonates near 8.0 ppm .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve enantiomers and detect impurities. Retention times should align with standards from PubChem or Reaxys databases .
How can researchers address low yields due to competing reactions during synthesis?
Advanced
Competing hydrolysis or racemization is common. Mitigation strategies include:
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions.
- Solvent Selection : Use anhydrous DMF or THF to minimize water interference .
- Catalytic Additives : Add HOBt or HOAt to enhance coupling efficiency and reduce epimerization .
What methodologies resolve discrepancies in enantiomeric excess (ee) measurements?
Advanced
Discrepancies between chiral HPLC and polarimetry data may arise due to sample contamination or solvent effects. Solutions include:
- Cross-Validation : Compare results from multiple techniques (e.g., chiral HPLC, circular dichroism).
- Derivatization : Convert the compound to a diastereomeric mixture using Mosher’s acid for clearer NMR analysis .
How to design assays for evaluating the biological activity of 3-Benzamido-2-methylbutanoic acid?
Q. Advanced
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates.
- Cellular Uptake : Label the compound with or fluorescent tags and measure intracellular accumulation via LC-MS .
- Dose-Response : Test concentrations from 1 nM to 100 µM, referencing PubChem bioactivity data for related analogs .
What are the critical safety protocols for handling hygroscopic derivatives of this compound?
Q. Basic
- Gloves and Lab Coats : Use nitrile gloves and flame-retardant clothing to prevent skin contact .
- Storage : Store at -20°C in sealed, moisture-resistant containers. Desiccants like silica gel are essential .
How to reconcile contradictions between computational and experimental solubility data?
Advanced
Discrepancies may arise from force field inaccuracies in simulations. Address this by:
- Experimental Validation : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy.
- Database Cross-Check : Compare predictions from REAXYS and PubChem with empirical results .
What strategies optimize reaction conditions for large-scale synthesis?
Q. Advanced
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenolysis of Cbz groups.
- Flow Chemistry : Use continuous-flow reactors to improve mixing and reduce reaction time .
How to validate analytical methods for detecting trace impurities?
Q. Advanced
- Limit of Detection (LOD) : Use spike-recovery experiments with known impurities (e.g., 3-methylbutanoic acid byproducts).
- Mass Spectrometry : Employ HRMS (Q-TOF) to identify impurities at <0.1% levels .
What purification techniques are effective for resolving structurally similar byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
